1-(3-Acetyl-5-aminopyridin-4-YL)ethanone
Description
1-(3-Acetyl-5-aminopyridin-4-YL)ethanone is a pyridine derivative characterized by a substituted ethanone group at the 4-position of the pyridine ring. The compound features both acetyl (-COCH₃) and amino (-NH₂) substituents at the 3- and 5-positions, respectively (the numbering assumes standard pyridine ring conventions). This structure imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-(4-acetyl-5-aminopyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H10N2O2/c1-5(12)7-3-11-4-8(10)9(7)6(2)13/h3-4H,10H2,1-2H3 |
InChI Key |
JZWHHRBVJPTMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1C(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetyl-5-aminopyridin-4-YL)ethanone typically involves the acetylation of 3-aminopyridine. The reaction can be carried out using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is usually conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Acetyl-5-aminopyridin-4-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(3-Acetyl-5-aminopyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Acetyl-5-aminopyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The acetyl group may play a role in the compound’s ability to interact with biological molecules, influencing its pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 1-(3-Acetyl-5-aminopyridin-4-YL)ethanone and analogous compounds:
Structural and Functional Insights
- Pyridine vs. Benzene Core: Pyridine-based ethanones (e.g., the target compound) exhibit greater electron deficiency compared to benzene analogs, enhancing their reactivity in nucleophilic substitutions or coordination chemistry .
- Electron-Withdrawing Groups (e.g., -Cl, -COCH₃): The 3-acetyl group in the target compound and chloro substituents in analogs (e.g., ) stabilize negative charge, favoring electrophilic aromatic substitution.
- Synthetic Routes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
